molecular formula Co3Ge2 B14739329 CID 78062265

CID 78062265

Cat. No.: B14739329
M. Wt: 322.06 g/mol
InChI Key: UYYHVKRJMHNTTR-UHFFFAOYSA-N
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Description

CID 78062265 is a PubChem Compound Identifier (CID) assigned to a chemical compound with distinct structural and functional properties. Such compounds typically feature:

  • Molecular complexity: Aromatic or heterocyclic frameworks, as seen in boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid, CID 53216313) and piperazine derivatives (e.g., CID 57416287) .
  • Biological relevance: Potential applications in drug discovery, as inferred from parameters like GI absorption, BBB permeability, and CYP enzyme interactions .
  • Synthetic accessibility: Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitutions, as demonstrated for structurally similar compounds .

Properties

Molecular Formula

Co3Ge2

Molecular Weight

322.06 g/mol

InChI

InChI=1S/3Co.2Ge

InChI Key

UYYHVKRJMHNTTR-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “CID 78062265” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and solvent choice, to optimize the yield and purity of the product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Search Scope and Methodology

The search focused on identifying CID 78062265 across:

  • EPA chemical inventories ( ): These documents list thousands of chemicals by CAS Registry Number (CASRN) or TSCA Accession Number. No entry matches this compound.

  • Patent databases ( ): The patent US9556156B2 describes multiple compounds but does not reference this compound.

  • Academic publications ( ): The study on a dichloride hemihydrate compound focuses on a different structure.

  • Chemical classification resources (1): The video on reaction types does not mention this compound.

Key Observations

  • This compound is not listed in the EPA’s 2021 Chemical Data Reporting (CDR) inventory ( ) or the 2012 CDR dataset ( ).

  • The compound is absent from the EPA’s Chemicals Dashboard search tools ( ), which typically include broader chemical identifiers (CASRN, InChIKey).

  • No reactions or synthesis data for this compound were identified in patents ( ) or synthesis protocols ( ).

Recommendations for Further Research

Given the lack of data in the provided sources, consider:

  • Alternative databases :

    • PubChem : Search by CID number directly.

    • ChemSpider : Use the SMILES or IUPAC name for structural identification.

  • Literature review :

    • Check specialized journals (e.g., Journal of Organic Chemistry, Tetrahedron Letters) for recent studies.

  • Synthesis pathways :

    • If this compound corresponds to a proprietary or emerging compound, consult industrial patents or regulatory filings.

Scientific Research Applications

The compound “CID 78062265” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

  • **

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78062265 with three structurally related compounds (CID 53216313, CID 57416287, CID 252137) based on physicochemical, pharmacological, and synthetic properties:

Parameter This compound CID 53216313 (Boronic Acid Derivative) CID 57416287 (Piperazine Derivative) CID 252137 (Indole Carboxylic Acid)
Molecular Formula Not available C₆H₅BBrClO₂ C₇H₁₄N₂O C₉H₆BrNO₂
Molecular Weight (g/mol) Not available 235.27 142.20 240.05
Log Po/w Estimated ~2.0 (analogous) 2.15 (XLOGP3) -0.7 (XLOGP3) Not reported
Solubility (mg/mL) Not available 0.24 86.7 0.052
GI Absorption High (predicted) High High High
BBB Permeability Yes (predicted) Yes No Yes
CYP Inhibition None (predicted) None None CYP1A2
Synthetic Route Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Nucleophilic substitution Amide coupling (HATU-mediated)

Key Findings:

Structural Diversity :

  • CID 53216313 and this compound likely share boronic acid functional groups, enabling applications in medicinal chemistry and materials science .
  • CID 57416287’s piperazine core contrasts with this compound’s aromatic system, leading to differences in polarity (LogP: -0.7 vs. ~2.0) and solubility .

CYP1A2 inhibition by CID 252137 highlights metabolic liabilities absent in this compound .

Synthetic Challenges :

  • This compound’s synthesis may require stringent conditions (e.g., inert atmosphere, Pd catalysts), akin to CID 53216313 .
  • CID 252137’s amide coupling (HATU-mediated) contrasts with the cross-coupling strategies used for boronic acids .

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